1-(4-Aminophenyl)-2-piperidinemethanol

Description

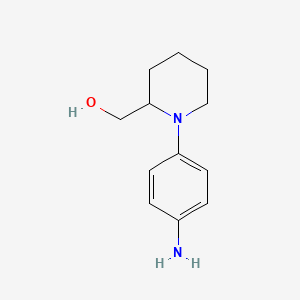

1-(4-Aminophenyl)-2-piperidinemethanol (CAS 211247-59-5) is a piperidine derivative with a molecular formula of C₁₃H₂₀N₂O and a molecular weight of 220.32 g/mol . The compound features a piperidine ring substituted at the 2-position with a methanol group and at the 1-position with a 4-aminophenyl moiety. This structure combines aromatic amine reactivity with the conformational flexibility of the piperidine ring, making it a candidate for medicinal chemistry applications, particularly in central nervous system (CNS) drug development or as an intermediate in organic synthesis.

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

[1-(4-aminophenyl)piperidin-2-yl]methanol |

InChI |

InChI=1S/C12H18N2O/c13-10-4-6-11(7-5-10)14-8-2-1-3-12(14)9-15/h4-7,12,15H,1-3,8-9,13H2 |

InChI Key |

VVLRASGCTQMFFU-UHFFFAOYSA-N |

SMILES |

C1CCN(C(C1)CO)C2=CC=C(C=C2)N |

Canonical SMILES |

C1CCN(C(C1)CO)C2=CC=C(C=C2)N |

sequence |

X |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Positional Isomers

1-(4-Aminophenyl)-4-piperidinemethanol (CAS 471937-86-7)

- Key Difference: The methanol group is located at the 4-position of the piperidine ring instead of the 2-position.

(1-[2-(Aminomethyl)phenyl]-4-piperidinyl)methanol (CAS 2045222)

- Key Difference: The aromatic ring is substituted with an aminomethyl group at the 2-position instead of a 4-aminophenyl group.

- Implications: The aminomethyl group introduces additional basicity and flexibility, which may influence solubility and pharmacokinetic properties .

1-(4-Aminophenyl)-2-piperidineethanol (CAS 359841-44-4)

Functional Group Variations

4-(4-Aminophenyl)piperazin-1-ylmethanone

- Key Difference : Replaces the piperidine ring with a piperazine ring and introduces a ketone group.

(E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

- Key Difference: A chalcone backbone (α,β-unsaturated ketone) instead of a piperidine-methanol structure.

- Implications: Chalcones exhibit antimalarial activity (e.g., 50% inhibition of PfFd-PfFNR interaction) due to electrostatic interactions involving the 4-aminophenyl group .

Physicochemical and Pharmacological Properties

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Reported Activity | Source |

|---|---|---|---|---|---|

| 1-(4-Aminophenyl)-2-piperidinemethanol | C₁₃H₂₀N₂O | 220.32 | 2-piperidinemethanol, 4-aminophenyl | Not explicitly reported (likely CNS intermediate) | |

| 1-(4-Aminophenyl)-4-piperidinemethanol | C₁₃H₂₀N₂O | 220.32 | 4-piperidinemethanol | N/A | |

| 4-(4-Aminophenyl)piperazin-1-ylmethanone | C₁₅H₁₇N₃O₂ | 283.32 | Piperazine, furan-ketone | Synthetic intermediate | |

| (E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)chalcone | C₁₆H₁₅NO₂ | 253.30 | Chalcone, 4-methoxyphenyl | 50% PfFd-PfFNR inhibition |

- Solubility: Piperidine derivatives generally exhibit moderate solubility in polar solvents (e.g., ethanol, acetone) due to their amine and alcohol groups. Chalcones, being more planar and conjugated, may have lower aqueous solubility .

- Synthetic Routes : Many analogs are synthesized via nucleophilic aromatic substitution (e.g., piperazine derivatives) or Claisen-Schmidt condensations (chalcones). Iron-catalyzed hydrofunctionalization is also employed for introducing silicon or other groups .

Preparation Methods

Reaction Conditions and Catalysts

- Catalyst : Palladium-on-carbon (Pd/C) or Raney nickel

- Temperature : 80–120°C

- Ammonia stoichiometry : 10–30 moles per mole of ketone to suppress dimerization

- Yield : 70–85% after nitro reduction (Fe/HCl or catalytic hydrogenation)

This route benefits from scalability but requires careful control of hydrogen pressure to avoid over-reduction of the aromatic nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr route involves displacing a leaving group (e.g., fluoride) on 4-fluoro-nitrobenzene with 2-piperidinemethanol. The reaction proceeds in polar aprotic solvents (e.g., DMF, DMSO) with inorganic bases (K₂CO₃, Cs₂CO₃) at elevated temperatures (80–100°C). Post-substitution nitro reduction completes the synthesis.

Optimization Insights

- Solvent effects : DMSO enhances reaction rate due to superior solvation of the transition state.

- Leaving group : Fluoride outperforms chloride due to higher electrophilicity of the aryl ring.

- Yield : 83–90% for substitution; 88–92% for nitro reduction.

Petrenko-Kritschenko Piperidine Synthesis

This classical method employs a double Mannich reaction between two equivalents of an aromatic aldehyde (4-nitrobenzaldehyde), a primary amine, and a β-ketoester. Cyclization forms a 4-piperidone intermediate, which undergoes reduction (NaBH₄ or LiAlH₄) to introduce the hydroxymethyl group at position 2.

Key Steps

- Mannich reaction : Conducted in ethanol/water at reflux (Δt = 6–8 hr).

- Dieckmann condensation : Forms the piperidone ring (yield: 65–75%).

- Reduction : LiAlH₄ in THF selectively reduces the ketone to a secondary alcohol (yield: 80–85%).

Asymmetric Catalysis for Enantioselective Synthesis

Chiral resolution remains a challenge due to the compound’s two stereocenters. Recent advances utilize Jacobsen’s thiourea catalysts for kinetic resolution during the reductive amination step. Enantiomeric excess (ee) values of 90–95% have been achieved using (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino cobalt(II).

Comparative Analysis of Synthetic Routes

Industrial-Scale Challenges and Solutions

Purification Strategies

Byproduct Mitigation

- Dimerization : Excess ammonia (30 eq) in reductive amination suppresses TAA dimer formation.

- Oxidation : Antioxidants (BHT, 0.1 wt%) in reaction mixtures prevent alcohol oxidation during storage.

Emerging Methodologies

Flow Chemistry Approaches

Continuous-flow hydrogenation using microchannel reactors (H-Cube®) reduces reaction time from 12 hr (batch) to 20 min, with 95% conversion at 100°C/50 bar H₂.

Biocatalytic Routes

Immobilized ω-transaminases (e.g., from Arthrobacter sp.) catalyze the amination of 1-(4-Nitrophenyl)-2-piperidinemethanol with 80% conversion, eliminating metal catalysts.

Q & A

Q. What are the recommended synthetic routes for 1-(4-Aminophenyl)-2-piperidinemethanol, and how can reaction progress be monitored effectively?

A common approach involves condensation reactions between 4-aminophenyl precursors and piperidine-methanol derivatives. For example, refluxing 4-amino acetophenone with ethanolic solutions of piperidinemethanol analogs in the presence of acetic acid has been used for structurally related compounds . Reaction progress can be monitored via thin-layer chromatography (TLC) or HPLC, as described in methods for similar amine-alcohol syntheses .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR : To confirm the positions of the aminophenyl and piperidinemethanol moieties (e.g., integration of aromatic protons and alcohol -OH signals).

- FT-IR : To identify functional groups like -NH₂ (stretch ~3300 cm⁻¹) and -OH (broad peak ~3200–3600 cm⁻¹).

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.

These methods are standard for piperidine derivatives and aromatic alcohols, as seen in related studies .

Q. How does the 4-aminophenyl substituent influence the compound’s solubility and stability?

The 4-aminophenyl group enhances polarity, improving solubility in polar solvents (e.g., ethanol, DMSO) but may reduce stability under oxidative conditions. Comparative studies on analogs like 1-(4-Methylphenyl)ethanol suggest that electron-donating groups (e.g., -NH₂) increase susceptibility to oxidation, necessitating inert atmosphere storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for piperidinemethanol derivatives?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent systems) or impurities. To address this:

- Purity Validation : Use HPLC with UV detection (λ ~254 nm) to ensure ≥95% purity .

- Dose-Response Studies : Compare EC₅₀ values across multiple models, as demonstrated in antipsychotic piperidine derivative research .

- Meta-Analysis : Cross-reference data from structurally similar compounds, such as 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol, which shares functional group interactions .

Q. What computational strategies are effective for predicting the structure-activity relationship (SAR) of this compound?

- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., GPCRs or enzymes common in piperidine pharmacology) .

- DFT Calculations : Analyze electron density maps to predict reactive sites (e.g., the -NH₂ group’s nucleophilicity) .

- QSAR Models : Train models on datasets of analogous compounds, such as (R)-(4-Chlorophenyl)(pyridin-2-yl)methanol, to extrapolate bioactivity .

Q. What are the key challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Byproduct Formation : Optimize stoichiometry and reaction time to minimize side products (e.g., over-alkylation). Techniques like microwave-assisted synthesis may improve yield .

- Purification Difficulty : Use gradient column chromatography or recrystallization in ethanol/water mixtures, as applied to related piperidine alcohols .

- Safety : Address gaps in toxicological data (common for novel compounds) by implementing glovebox handling and acute toxicity screening in preliminary studies .

Q. How do solvent choice and temperature affect the stereochemical outcome of this compound synthesis?

- Polar Solvents (e.g., DMF) : Favor SN2 mechanisms, potentially preserving stereochemistry at the piperidine carbon.

- Chiral Catalysts : Use (R)- or (S)-BINOL derivatives to induce enantioselectivity, as shown in syntheses of (R)-(4-Chlorophenyl)(pyridin-2-yl)methanol .

- Low-Temperature Reactions : Reduce racemization risks, critical for maintaining optical purity in alcohol intermediates .

Methodological Considerations

Q. What protocols are recommended for handling this compound given limited toxicological data?

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis steps.

- First Aid : Follow guidelines for similar amines/alcohols: rinse skin/eyes with water for 15 minutes if exposed .

Q. How can researchers validate the compound’s stability under varying pH conditions?

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours, then analyze via HPLC .

- Degradation Product Identification : Use LC-MS to detect oxidation byproducts (e.g., nitro derivatives from -NH₂ groups) .

Data Interpretation and Reporting

Q. How should conflicting solubility data from different studies be reconciled?

- Standardize Protocols : Report solvent purity, temperature, and agitation methods. For example, solubility in DMSO varies significantly with hygroscopicity .

- Use Reference Compounds : Compare with structurally similar alcohols like 4-Piperidinemethanol, which has documented solubility in ethanol (~50 mg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.